Cholesteryl GABA

Descripción

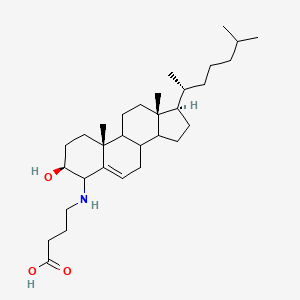

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

89210-68-4 |

|---|---|

Fórmula molecular |

C31H53NO3 |

Peso molecular |

487.8 g/mol |

Nombre IUPAC |

4-[[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]amino]butanoic acid |

InChI |

InChI=1S/C31H53NO3/c1-20(2)8-6-9-21(3)23-13-14-24-22-11-12-26-29(32-19-7-10-28(34)35)27(33)16-18-31(26,5)25(22)15-17-30(23,24)4/h12,20-25,27,29,32-33H,6-11,13-19H2,1-5H3,(H,34,35)/t21-,22?,23-,24?,25?,27+,29?,30-,31-/m1/s1 |

Clave InChI |

XKAKGVWSPKWVGH-RLXQBPMMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4NCCCC(=O)O)O)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C |

Sinónimos |

cholesteryl GABA cholesteryl gamma-aminobutyrate |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of Cholesteryl Gaba Conjugates

Interaction with GABA Type A Receptors (GABAARs)

Cholesterol plays a significant role in modulating the activity and properties of GABAARs, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

Cholesterol's presence in the neuronal membrane can significantly alter the way GABAARs respond to their primary neurotransmitter, GABA, as well as to various allosteric modulators. Studies indicate that cholesterol enrichment can diminish the effectiveness of competitive antagonists like bicuculline (B1666979) and alter the receptor's responsiveness to GABA activation nih.govbiorxiv.org. Conversely, cholesterol depletion also impacts GABAAR function, suggesting a complex, dose-dependent relationship nih.govbiorxiv.org.

Furthermore, cholesterol influences the potentiation of GABAARs by different classes of drugs. Cholesterol enrichment enhances the effects of non-steroidal GABA potentiators such as propofol, flunitrazepam, and pentobarbitone. In contrast, cholesterol enrichment reduces the potentiation observed with steroidal GABA potentiators like pregnanolone (B1679072) and alfaxalone, while cholesterol depletion has the opposite effect, increasing potentiation by these neurosteroids nih.gov. These findings suggest that cholesterol may directly interact with distinct binding sites for different classes of GABAAR modulators.

| Modulator Class | Cholesterol Level | Effect on Potentiation/Modulation | Reference |

| Non-steroidal | Enriched | Increased | nih.gov |

| Steroidal | Enriched | Reduced | nih.gov |

| Steroidal (Pregnanolone) | Depleted | Increased | nih.gov |

| Bicuculline (Antagonist) | Enriched | Diminished effectiveness | nih.govbiorxiv.org |

The structural basis for cholesterol's modulation of GABAARs is being elucidated, with evidence pointing towards specific binding sites within the receptor's transmembrane domains (TMDs). Current data and computational models suggest that cholesterol may bind to subunit interfaces between transmembrane helices within the GABAAR structure nih.govrutgers.edunih.govnih.govresearchgate.net. These intersubunit cavities within the TMDs are considered potential sites for cholesterol interaction, identified through approaches such as homology modeling, analogy with other ligand-gated ion channels, automated docking, and molecular dynamics simulations nih.govrutgers.edunih.govresearchgate.net. These predicted binding sites may also be competitive with those occupied by neurosteroids nih.gov.

Cholesterol's interaction with GABAARs is hypothesized to influence receptor function through both direct binding and indirect effects on the membrane's biophysical properties nih.govbiorxiv.org. Computational models suggest that cholesterol binding within the TMDs might promote pore opening through a "wedge mechanism" nih.govrutgers.edunih.govresearchgate.net. Furthermore, differences observed in cholesterol binding sites between resting and desensitized states of the receptor indicate that cholesterol could play a role in regulating the receptor's conformational state transitions nih.gov. Such conformational changes are fundamental to the allosteric modulation of ion channel activity.

Role in Membrane Dynamics and Lipid Raft Association

Cholesterol is a key component of cellular membranes, particularly in specialized regions known as lipid rafts. Its presence influences the dynamic organization and localization of membrane proteins, including GABAARs.

GABAARs are known to associate with lipid rafts, which are cholesterol- and sphingolipid-enriched membrane microdomains nih.govbiorxiv.orgwikipedia.orgresearchgate.netresearchgate.netoup.com. This association is cholesterol-dependent, with astrocyte-derived cholesterol enhancing the colocalization of GABAARs with these lipid-rich domains nih.govresearchgate.net. Upon activation by the neurotransmitter GABA, GABAARs undergo a rapid and reversible translocation. They move away from cholesterol-rich GM1 clusters (lipid rafts) and associate with phosphatidylinositol 4,5-bisphosphate (PIP2) clusters biorxiv.orgwikipedia.orgresearchgate.net. Astrocyte-derived cholesterol appears to oppose this GABA-induced dissociation from lipid rafts, thereby influencing the receptor's localization and potentially its activation state biorxiv.org. While some studies suggest certain raft populations might be cholesterol-independent, the general role of cholesterol in organizing membrane proteins into microdomains is well-established nih.gov.

Cholesterol plays a role in regulating the trafficking and internalization (endocytosis) of GABAARs. Astrocytic secretions, which are a source of cholesterol for neurons, have been shown to enhance GABAAR endocytosis and delay receptor desensitization nih.gov. High cholesterol levels can direct GABAARs to GM1 clusters, which serve as critical sites for receptor internalization via clathrin-mediated and dynamin-dependent pathways nih.govresearchgate.net. Manipulating cellular cholesterol levels, for instance, through phospholipase D (PLD) transfection, has been shown to affect receptor trafficking; specifically, reduced cholesterol levels were associated with increased GABAAR expression, suggesting an inhibition of endocytosis nih.gov. Endocytosis is recognized as a mechanism by which GABAARs can be desensitized or removed from the cell surface, thereby modulating synaptic inhibition nih.gov.

Preclinical Investigations of Cholesteryl Gaba Conjugates in Biological Systems

Effects on Neuronal Excitability and Synaptic Transmission in In Vitro Models

The conjugation of gamma-aminobutyric acid (GABA) with cholesterol creates a lipophilic compound, cholesteryl GABA, designed to enhance its penetration across the blood-brain barrier. nih.gov Preclinical studies in in vitro models, particularly using brain slice preparations, have been crucial in elucidating the neurophysiological effects of this compound. These investigations focus on its impact on the fundamental processes of neuronal communication: excitability and synaptic transmission.

Electrophysiological assessments in in vitro rat hippocampal slices have provided direct evidence of the biological activity of this compound. nih.gov The hippocampus, a brain region critical for learning and memory, is rich in GABAergic neurons and receptors, making it an ideal model for studying GABA-mimetic compounds. In these preparations, researchers can maintain the viability of neuronal circuits and record the electrical activity of specific cell populations, such as pyramidal cells. nih.gov

Studies have demonstrated that this compound produces a dose-dependent inhibition of the orthodromically-evoked discharge of hippocampal pyramidal cells. nih.gov While the inhibitory effect is qualitatively similar to that of GABA, its temporal dynamics are distinct. The inhibition produced by this compound has a significantly longer duration, approximately tenfold that of a similar dose of GABA, although the magnitude of the immediate effect is somewhat less pronounced. nih.gov This prolonged action suggests a continuous, localized release of the active compound within the tissue. The inhibitory action of this compound was effectively blocked by picrotoxin, a known antagonist of the GABA-A receptor chloride channel, and by replacing chloride ions in the incubation medium with isethionate. nih.gov These findings strongly indicate that the observed inhibition is mediated through the GABA-A receptor complex, mirroring the mechanism of endogenous GABA. nih.gov

Summary of Electrophysiological Findings for this compound in Rat Hippocampal Slices

| Parameter | Observation with this compound | Comparison with GABA | Effect of Antagonists/Inhibitors |

|---|---|---|---|

| Neuronal Activity | Dose-dependent inhibition of pyramidal cell discharge. nih.gov | Similar inhibitory action, but with a slightly lower immediate magnitude. nih.gov | Inhibition is blocked by the GABA-A antagonist picrotoxin. nih.gov |

| Duration of Effect | Prolonged inhibition, lasting about 10 times longer. nih.gov | Shorter duration of action. nih.gov | N/A |

| Mechanism | Mediated by GABA-A receptor chloride channels. nih.gov | Mediated by GABA-A receptor chloride channels. youtube.com | Effect is attenuated by the esterase inhibitor phenylmethylsulfonylfluoride. nih.gov |

The lipid environment of the neuronal membrane, particularly its cholesterol content, plays a critical role in regulating the function and sensitivity of GABA-A receptors. nih.govbiorxiv.orgnih.gov While direct studies on this compound's modulation of neurotransmitter release are limited, extensive research on the influence of cholesterol provides a framework for understanding its potential impact. The GABA-A receptor, a pentameric chloride channel, is essential for mediating fast inhibitory neurotransmission. nih.govbiorxiv.orgnih.gov Its functionality is highly dependent on the surrounding lipid membrane. nih.govbiorxiv.orgnih.gov

Research has shown that manipulating neuronal membrane cholesterol levels can significantly alter the potency of GABA. nih.govnih.gov Both cholesterol enrichment and depletion can reduce the receptor's sensitivity to GABA, leading to increases in the EC50 value (the concentration required to elicit a half-maximal response). nih.gov This suggests an optimal cholesterol level is necessary for maintaining normal GABA potency, possibly involving specific binding of cholesterol to the GABA-A receptor. nih.gov Furthermore, cholesterol levels affect the efficacy of antagonists; for instance, cholesterol enrichment reduces the potency of the competitive antagonist bicuculline (B1666979). nih.govnih.gov Astrocytes, the primary producers of cholesterol in the brain, secrete cholesterol that is transported to neurons and is vital for the structural and functional integrity of proteins within the membrane, including the association of GABA-A receptors with lipid rafts. nih.govbiorxiv.orgbiorxiv.org The agonist GABA itself can induce a translocation of the GABA-A receptor away from cholesterol-rich lipid rafts to different membrane domains, indicating a dynamic interplay between the neurotransmitter, its receptor, and the lipid environment. nih.govbiorxiv.orgbiorxiv.org

Exploration of this compound as a Prodrug Strategy

A key challenge in neuropharmacology is delivering hydrophilic molecules like GABA across the lipophilic blood-brain barrier. The conjugation of GABA to cholesterol represents a prodrug strategy aimed at overcoming this obstacle. A prodrug is an inactive or less active compound that is metabolized in vivo into an active drug. In this case, the cholesteryl moiety is intended to facilitate passage into the central nervous system, where the active GABA molecule can then be released.

Following enzymatic hydrolysis, the active neurotransmitter GABA is liberated in proximity to its receptors within the brain's extracellular space. nih.gov The GABA-like actions observed in electrophysiological studies confirm this liberation. nih.gov As previously noted, the inhibitory effects of this compound on pyramidal cell firing are blocked by the GABA-A receptor antagonist picrotoxin and are dependent on chloride ions. nih.gov This pharmacological profile is characteristic of GABA itself, indicating that the molecule ultimately responsible for the observed neuronal inhibition is GABA that has been released from the cholesteryl conjugate. nih.gov This localized, sustained release resulting from enzymatic action likely accounts for the prolonged duration of inhibition seen with this compound compared to exogenous GABA, which is rapidly cleared by uptake mechanisms. nih.govnih.gov

Preclinical Models for Evaluating Functional Outcomes

The primary preclinical model used to evaluate the direct functional outcomes of this compound on neuronal circuitry has been the in vitro brain slice preparation. nih.gov Specifically, slices of the rat hippocampus have been instrumental in these investigations. nih.gov This model offers a significant advantage by preserving the complex, multi-cellular architecture and synaptic connections of the brain region, allowing for the study of network-level phenomena like evoked potentials. nih.gov

Investigation in Animal Models of Neurological Conditions

Preclinical research has explored the intricate relationship between cholesterol and the γ-aminobutyric acid (GABA) system, particularly in the context of neurological disorders. While studies on a specific "this compound" conjugate are not detailed, a significant body of evidence from animal models highlights how cholesterol directly influences the function and localization of GABA type A (GABA-A) receptors, which is critical for regulating neuronal excitability. nih.govnih.gov Alterations in this relationship are implicated in conditions characterized by neuronal hyperexcitability, such as Alzheimer's disease (AD) and certain mood disorders. nih.govresearchgate.netbiorxiv.org

Astrocytes, the primary producers of cholesterol in the brain, play a crucial role in modulating GABAergic neurotransmission by secreting cholesterol, which is then transported to neurons. nih.govnih.gov This astrocyte-derived cholesterol has been shown to influence the clustering of GABA-A receptors within specific membrane domains known as lipid rafts. nih.gov In an animal model of Alzheimer's disease characterized by high brain cholesterol, a notable shift of GABA-A receptors into these lipid rafts was observed. nih.govresearchgate.net This sequestration of receptors is thought to contribute to the hyperexcitability of neurons, a known issue in the AD brain. nih.gov

The functional consequence of this cholesterol-mediated effect is a change in receptor activity. Studies have shown that cholesterol enrichment can alter the GABA-A receptor's responsiveness to GABA activation. nih.gov Furthermore, the interaction between membrane cholesterol and the GABA-A receptor has been found to be selective, affecting steroidal modulators of the receptor differently than non-steroidal ones. nih.gov These findings from various preclinical models underscore the importance of cholesterol homeostasis in maintaining proper inhibitory signaling in the central nervous system and suggest that its dysregulation can be a contributing factor to the pathology of neurological diseases.

Table 1: Findings in Animal Models of Neurological Conditions

| Animal/Cell Model | Condition Investigated | Key Finding Related to Cholesterol-GABA Interaction | Reported Implication |

|---|---|---|---|

| Alzheimer's Disease (AD) Mouse Model | Alzheimer's Disease | High brain cholesterol leads to a shift of GABA-A receptors into lipid rafts. nih.govresearchgate.net | Potential mechanism for neuronal hyperexcitability observed in AD. nih.gov |

| Mouse Primary Cortical Neurons | Neuronal Signaling | Astrocyte-derived cholesterol increases the association of GABA-A receptors with lipid rafts. nih.govnih.gov | Astrocytes regulate GABA-A receptor location and function through cholesterol secretion. researchgate.netbiorxiv.org |

Studies on Lipid and Carbohydrate Metabolism in Disease Models

The metabolic effects of GABA and cholesterol, the constituent components of this compound, have been investigated in various preclinical disease models, particularly those related to obesity and metabolic syndrome. These studies provide insight into how each component may influence lipid and carbohydrate pathways.

GABA, as a standalone agent, has demonstrated significant anti-obesity and metabolism-regulating effects in animal models. In studies using high-fat diet (HFD)-induced obese mice, administration of GABA was found to substantially inhibit body mass gain. mdpi.com This effect was linked to the suppression of adipogenesis (fat cell formation) and lipogenesis (fat synthesis). mdpi.com Histological analysis of white adipose tissue from these animals revealed that GABA treatment decreased the size of adipocytes. mdpi.com Furthermore, GABA administration improved key metabolic markers, including fasting blood glucose and serum lipid profiles. mdpi.com Specifically, it led to reductions in HFD-induced elevations of serum insulin, triglycerides, total cholesterol, and LDL cholesterol. mdpi.com

Concurrently, the role of dietary cholesterol in metabolic diseases has been extensively studied in rodents. mdpi.com High cholesterol diets in animal models are known to be a key factor in the progression of non-alcoholic fatty liver disease (NAFLD). mdpi.com The interplay with carbohydrate metabolism is also critical, as studies in rats and rabbits have shown that the type of dietary carbohydrate can significantly alter cholesterol metabolism. nih.gov For instance, semi-purified diets are known to produce hypercholesterolemia in rabbits and elevate plasma cholesterol in rats, an effect that could be prevented by using unmodified potato starch as the carbohydrate source. nih.gov This suggests a complex interaction between dietary macronutrients in regulating cholesterol homeostasis.

While these studies examine the components separately, they indicate that both GABA and cholesterol are potent modulators of lipid and carbohydrate metabolism in preclinical models of metabolic disease.

Table 2: Effects of GABA on Metabolic Parameters in High-Fat Diet (HFD)-Fed Obese Mice

| Parameter | Model | Effect of GABA Treatment |

|---|---|---|

| Body Mass Gain | HFD-Fed Obese Mice | Substantially inhibited mdpi.com |

| Adipocyte Size | HFD-Fed Obese Mice | Decreased mdpi.com |

| Fasting Blood Glucose | HFD-Fed Obese Mice | Decreased mdpi.com |

| Serum Triglycerides | HFD-Fed Obese Mice | Reduced mdpi.com |

| Serum Total Cholesterol | HFD-Fed Obese Mice | Reduced mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| γ-aminobutyric acid (GABA) |

| Cholesterol |

| Pregnenolone |

| Propofol |

| Insulin |

| Triglycerides |

Advanced Research on Bioconjugation and Targeted Delivery Approaches

Design and Synthesis of Cholesteryl GABA for Enhanced Biological Barrier Permeation

The conjugation of the neurotransmitter γ-aminobutyric acid (GABA) with cholesterol to form this compound is a strategic prodrug approach designed to overcome its inherent limitations in crossing biological barriers, most notably the blood-brain barrier (BBB). GABA itself is a hydrophilic molecule that cannot efficiently permeate the lipophilic endothelial cell layers of the BBB clevelandclinic.org. By chemically linking GABA to cholesterol, an endogenous lipid, the resulting conjugate gains lipophilicity, facilitating its transport across these barriers.

The synthesis of this compound is achieved by forming an ester bond between the carboxyl group of GABA and the hydroxyl group of cholesterol nih.gov. Studies involving radiolabeled precursors have confirmed the successful synthesis of this and other steroid esters of GABA nih.govacs.org. The fundamental design principle is that the cholesterol moiety acts as a carrier, enabling the molecule to penetrate the central nervous system (CNS). Once in the brain, the ester linkage is designed to be cleaved by endogenous esterases present in the tissue, releasing the active GABA molecule to exert its neuroinhibitory effects nih.govnih.gov. This bioconjugation strategy transforms GABA into a transiently lipophilic compound, allowing it to leverage the transport mechanisms available to lipids for entry into the brain.

The primary strategy for enhancing GABA's penetration of the BBB through conjugation with cholesterol is the significant increase in the molecule's lipid solubility. The BBB's tight junctions severely restrict the paracellular transport of water-soluble molecules like GABA. Therefore, transcellular diffusion, which favors lipophilic compounds, becomes the main route for entry. The cholesteryl ester of GABA demonstrates a markedly increased ability to cross the BBB compared to its parent molecule.

Research has demonstrated the effectiveness of this approach. In studies using mice, the brain uptake of the cholesteryl ester of GABA was found to be 25-fold greater than that of GABA itself nih.gov. Further investigations confirmed that this compound readily crosses the blood-brain barrier and subsequently exerts GABA-mimetic actions within the CNS nih.gov. The success of this strategy is predicated on the prodrug's ability to remain intact during transit through the bloodstream and then, upon reaching the target tissue, to release the active neurotransmitter. Evidence suggests that the pharmacological activity of the conjugate within the CNS is dependent on the enzymatic hydrolysis of the ester bond to release free GABA nih.govnih.gov. This lipidization approach is a key strategy for improving the delivery of various therapeutic agents to the brain nih.gov.

Once this compound has permeated a biological barrier like the BBB, its uptake into individual cells is governed by mechanisms that recognize its cholesterol component. Cholesterol-based compounds and conjugates are often internalized by cells through receptor-mediated endocytosis nih.govnih.gov. Cancer cells, for instance, are known to overexpress low-density lipoprotein (LDL) receptors to meet their high demand for cholesterol for membrane synthesis nih.gov. This overexpression can be exploited to enhance the targeted delivery of cholesterol-conjugated drugs nih.govnih.gov.

The cellular uptake process for cholesteryl conjugates can involve several pathways:

LDL Receptor-Mediated Endocytosis: The this compound conjugate may be incorporated into lipoprotein particles in circulation, which are then recognized and internalized by LDL receptors on the cell surface. This is a well-documented pathway for cholesterol uptake nih.gov.

Clathrin-Mediated Endocytosis: This is one of the most common mechanisms for vesicle internalization from the plasma membrane and is utilized by various drug delivery systems, including liposomes and other nanoparticles nih.gov.

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations in the cell membrane that are rich in cholesterol and sphingolipids, making it another plausible entry route for cholesterol-based molecules nih.gov.

Passive Diffusion and Membrane Fusion: Due to its high lipophilicity, the conjugate might also directly intercalate into the cell membrane's phospholipid bilayer, followed by passive diffusion or membrane fusion events mdpi.comacs.org.

Integration into Nanoparticulate Delivery Systems (Theoretical/Preclinical)

The lipophilic nature of this compound makes it an excellent candidate for integration into various nanoparticulate delivery systems. These systems, such as liposomes and polymeric nanoparticles, can protect the conjugate from premature degradation, improve its pharmacokinetic profile, and offer possibilities for further targeted delivery nih.govnih.govnih.gov. By encapsulating this compound, these nanocarriers can enhance its stability and control its release, potentially increasing its therapeutic efficacy.

Liposomal Formulations: Liposomes are vesicles composed of one or more lipid bilayers. Cholesterol is a crucial component of many liposomal formulations, where it is used to modulate membrane fluidity and stability, preventing the premature release of encapsulated drugs nih.govqub.ac.ukresearchgate.net. Given its structure, this compound could be readily incorporated into the lipid bilayer of a liposome alongside phospholipids like phosphatidylcholine. This would orient the hydrophobic cholesterol moiety within the membrane, while the more polar GABA portion could be situated at the membrane-water interface. Such an integration would effectively load the prodrug into the carrier structure. Research on liposomes for GABA delivery has typically focused on encapsulating the hydrophilic GABA molecule in the aqueous core, but incorporating a lipidated version like this compound into the membrane itself presents a viable alternative formulation strategy nih.gov.

Polymeric Nanoparticle Formulations: Polymeric nanoparticles, often formed from amphiphilic block copolymers, provide another versatile platform for drug delivery nih.govmdpi.com. These nanoparticles typically have a hydrophobic core and a hydrophilic shell. This compound, with its dominant hydrophobic character, could be efficiently encapsulated within the core of such nanoparticles uconn.edu. Polymers bearing cholesterol moieties have been extensively reviewed for their use in drug delivery, as the cholesterol groups can enhance nanoparticle stability and drug loading capacity through strong hydrophobic interactions nih.govuconn.edu. For example, novel polyion complex nanoparticles have been fabricated using cholesterol-conjugated polymers to co-deliver hydrophobic drugs like paclitaxel and hydrophilic nucleic acids nih.gov. A similar principle could be applied to formulate this compound-loaded polymeric nanoparticles.

The efficacy of theoretical this compound-loaded nanoparticles would be assessed through a series of preclinical in vitro and in vivo evaluations.

In Vitro Evaluation:

Drug Release Kinetics: Formulations would be placed in a physiological buffer (e.g., PBS at pH 7.4) to measure the rate of this compound release over time. Studies on other cholesterol-containing liposomes have shown that the lipid composition significantly influences release profiles qub.ac.uk.

Cellular Uptake Studies: The efficiency of nanoparticle internalization by target cells (e.g., neuronal cell lines) would be quantified. This is often done using fluorescently labeled nanoparticles and techniques like flow cytometry or confocal microscopy to visualize and measure uptake mdpi.comsemanticscholar.org.

Cytotoxicity Assays: The toxicity of both the blank and the drug-loaded nanoparticles would be evaluated to ensure biocompatibility. For instance, tamoxifen-loaded nanoparticles made from a poly(amidoamine)-cholesterol conjugate showed higher cytotoxicity against cancer cells than the free drug, while the blank nanoparticles were non-toxic researchgate.net.

In Vivo Evaluation:

Pharmacokinetics and Biodistribution: Following administration to animal models (e.g., intravenous injection in mice), the concentration of the nanoparticles in the blood and their accumulation in various organs, particularly the brain, would be tracked over time upenn.edunih.gov.

Therapeutic Efficacy: The ability of the this compound nanoparticles to produce a biological effect would be assessed. For this compound, this could involve measuring neuroinhibitory effects or anticonvulsant activity in relevant animal models nih.govnih.gov.

Bioluminescence Imaging: If the nanoparticles are designed to deliver a reporter gene (like luciferase mRNA), whole-body imaging can provide a real-time visualization of where the cargo is being successfully delivered and expressed upenn.edunih.gov.

The table below summarizes representative findings from preclinical evaluations of analogous cholesterol-containing nanoparticle systems, illustrating the type of data that would be sought for a this compound formulation.

Conjugation with Other Biomolecules for Research Applications

For research purposes, this compound can be further conjugated with other biomolecules, such as fluorescent probes, to enable the visualization and tracking of its biological journey. This strategy is widely used to study the distribution, cellular uptake, and intracellular trafficking of lipids and their conjugates liberty.edunih.govcuni.cz.

By attaching a fluorescent dye—such as a BODIPY (boron-dipyrromethene) or naphthalimide derivative—to the this compound molecule, researchers can create a powerful tool for bioimaging biorxiv.orgmdpi.com. The synthesis would involve a chemical reaction to link the fluorophore to either the cholesterol or GABA moiety, creating a single molecule with both the properties of the prodrug and a detectable fluorescent signal.

Such fluorescently-labeled this compound analogs would allow for:

Visualization of BBB Permeation: Using advanced microscopy techniques, it would be possible to directly observe the probe crossing cellular barrier models or even in the brain tissue of animal models.

Tracking Cellular Uptake: The internalization of the conjugate into specific cells and its subsequent localization within subcellular compartments (e.g., endosomes, lysosomes) could be monitored in real-time in live-cell imaging experiments biorxiv.org.

Studying Drug Release: By designing a probe where the fluorescence changes upon enzymatic cleavage of the GABA from the cholesterol, it could be possible to visualize where and when the active drug is released inside the cell.

This approach of conjugating cholesterol to fluorophores has been successfully used to examine the function, organization, and trafficking of cholesterol itself within cell membranes, providing a clear precedent for its application in studying the fate of this compound liberty.edunih.gov.

Table of Mentioned Compounds

Cholesteryl Azide for Bioconjugation Reactions

The introduction of an azide group to the cholesterol molecule creates a versatile chemical tool for bioconjugation, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This approach allows for the efficient and specific attachment of cholesterol to other molecules, such as proteins or fluorescent tags.

Researchers have developed chemical probes for the bioorthogonal chemical tagging of post-translationally cholesterylated proteins in living cells. nih.gov These probes, which incorporate an azide group, enable the rapid detection and labeling of proteins that have been modified with cholesterol, such as the Sonic hedgehog protein. nih.gov This methodology opens up new avenues for identifying cholesterylated proteins and understanding their biological roles. nih.gov

The synthesis of cholesterol-based glycoconjugates for incorporation into liposomes has also been achieved using this strategy. nih.gov In this process, a cholesterol derivative is reacted with glycosyl azides through a CuAAC reaction. nih.gov This method provides a way to coat liposomes with specific carbohydrate units to study their biodistribution and targeting capabilities in vivo. nih.gov The azide functional group is a key component in these reactions, which are noted for their high efficiency and specificity. mdpi.com

Microbial Conjugation of GABA to Cholesterol-Derived Bile Acids

Bile acids, which are derived from cholesterol in the liver, undergo extensive modifications by the gut microbiota. asm.orgnih.govnih.govresearchgate.netresearchgate.net While it was known that gut bacteria could conjugate standard amino acids to bile acids, recent research has revealed that they can also conjugate the neuroactive amine γ-aminobutyric acid (GABA). asm.orgnih.govnih.govresearchgate.netresearchgate.net

A significant study identified that Bacteroides fragilis, a bacterial species isolated from a patient with ulcerative colitis pouchitis, can conjugate GABA to deoxycholic acid, a secondary bile acid. asm.orgnih.govnih.gov This discovery was expanded to include other gut anaerobes that are capable of conjugating GABA to both primary and secondary bile acids. asm.orgnih.gov These novel bile acid-GABA amides have been identified in human stool, confirming their presence in the human gut. asm.orgnih.gov

The conjugation of GABA, a potent neuromodulator, to bile acids suggests a new way the gut microbiome can influence host physiology. asm.orgnih.govresearchgate.net These GABA-conjugated bile acids may affect receptor-mediated regulatory mechanisms in both the host and the gut microbes themselves. asm.orgresearchgate.net

A longitudinal metabolomic analysis of a patient with pouchitis revealed significant changes in the profile of these GABA-conjugated bile acids before, during, and after the onset of inflammation. asm.orgnih.govresearchgate.net Furthermore, treatment with the antibiotic ciprofloxacin led to a marked reduction in nearly all bile acid amides, including the GABA conjugates. asm.orgnih.govresearchgate.net This highlights the direct link between gut bacterial activity and the production of these compounds.

Table 1: Research Findings on Microbial Conjugation of GABA to Bile Acids

| Finding | Description | Bacterial Species Implicated | Bile Acids Involved | Source |

|---|---|---|---|---|

| Novel Conjugation | Gut bacteria can conjugate the neuroactive amine GABA to cholesterol-derived bile acids. | Bacteroides fragilis and other gut anaerobes | Primary and Secondary Bile Acids (e.g., Deoxycholic Acid) | asm.orgnih.govnih.gov |

| Presence in Humans | Diverse bile acid-GABA amides have been identified in human stool samples. | Not specified | Various | asm.orgnih.gov |

| Disease Correlation | The profile of bile acid-GABA amides shifted significantly during the course of pouchitis (inflammation). | Bacteroides fragilis (isolated from patient) | Secondary Bile Acids | asm.orgnih.govresearchgate.net |

| Antibiotic Impact | Treatment with ciprofloxacin was associated with a substantial decrease in bile acid-GABA amides. | Not specified | Not specified | asm.orgnih.govresearchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| γ-aminobutyric acid (GABA) |

| Bile Acids |

| Ciprofloxacin |

| Cholesterol |

| Cholesteryl Azide |

| Deoxycholic Acid |

| Glycosyl Azides |

Analytical and Methodological Approaches in Cholesteryl Gaba Research

Spectroscopic Characterization Methodologies for Conjugates

The definitive structural confirmation and purity assessment of synthesized Cholesteryl GABA conjugates rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, bonding, and atomic connectivity, ensuring the successful conjugation of the GABA and cholesterol molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of cholesteryl conjugates.

¹H NMR (Proton NMR) is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, specific proton signals are expected to confirm the structure. For instance, the proton on the third carbon of the cholesterol backbone (H-3), where the ester linkage is formed, typically shows a characteristic chemical shift around 4.6 ppm. nih.gov Protons associated with the GABA moiety would also be identifiable, though their exact shifts would be influenced by the conjugation. Two-dimensional NMR techniques like COSY and HSQC are employed to resolve complex, overlapping signals and definitively assign proton and carbon correlations. magritek.com

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the conjugate. The spectrum would be expected to show distinct peaks for the 27 carbon atoms of the cholesterol core and the four carbons of the GABA moiety. magritek.com The carbonyl carbon of the ester linkage is a key indicator of successful conjugation, typically resonating in the range of 170-175 ppm. researchgate.net

Mass Spectrometry (MS) is essential for determining the molecular weight of the this compound conjugate and confirming its elemental composition.

Techniques like Electrospray Ionization (ESI) are often used. nih.gov Due to the hydrophobic nature of cholesterol, derivatization may be employed to enhance ionization efficiency. springernature.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. acs.org Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern, which can be used to further confirm the structure by identifying fragments corresponding to the cholesterol and GABA components. nih.govcreative-proteomics.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule.

The FTIR spectrum of this compound would display characteristic absorption bands. A strong peak around 1730 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group, which is formed during the conjugation. researchgate.net Other significant bands would include the O-H stretch from the carboxylic acid of GABA (if not fully esterified) and C-H stretching vibrations from the aliphatic chains of cholesterol. nih.govresearchgate.netresearchgate.net

Below is a table summarizing the expected spectroscopic data for the characterization of this compound, based on data from analogous cholesteryl esters.

| Technique | Key Feature | Expected Observation for this compound | Significance |

| ¹H NMR | Chemical Shift (ppm) | ~4.6 (Cholesterol H-3), ~5.4 (Cholesterol H-6), Signals for GABA protons | Confirms the site of conjugation and presence of both moieties. |

| ¹³C NMR | Chemical Shift (ppm) | ~173 (Ester C=O), ~140 (Cholesterol C-5), ~122 (Cholesterol C-6), Signals for GABA carbons | Confirms the ester linkage and the carbon skeleton of the conjugate. |

| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+H]⁺ or [M+NH₄]⁺ corresponding to the MW of this compound | Determines the exact molecular weight of the conjugate. |

| FTIR | Wavenumber (cm⁻¹) | ~1730 (Ester C=O stretch), ~2800-3000 (C-H stretch), ~1170 (C-O stretch) | Identifies key functional groups, confirming the ester bond. |

Advanced Imaging Techniques for Subcellular Localization

To understand the biological activity of this compound, it is crucial to determine where it localizes within a cell. Advanced imaging techniques provide the means to visualize the distribution of the conjugate at high resolution, offering insights into its interaction with cellular structures like the plasma membrane and specific receptor clusters.

Super-Resolution Imaging of Lipid and Receptor Clusters

Given its cholesterol component, this compound is hypothesized to associate with cholesterol-rich microdomains in the cell membrane, often referred to as lipid rafts. These domains are known to be important platforms for signaling molecules, including GABAA receptors (GABAARs). Super-resolution microscopy, which bypasses the diffraction limit of conventional light microscopy, is essential for visualizing these nanoscale structures.

Stochastic Optical Reconstruction Microscopy (STORM) and Photo-Activated Localization Microscopy (PALM) are powerful techniques that can achieve resolutions of 20-50 nm. These methods would involve labeling this compound with a photo-switchable fluorophore. By imaging the distribution of the labeled conjugate, researchers can determine if it co-localizes with markers for lipid rafts (e.g., ganglioside GM1) or with GABAARs themselves. Studies have used these techniques to show that GABAARs dynamically associate with cholesterol-dependent lipid rafts and that this localization is critical for their function. It has been demonstrated that agonist binding can induce the movement of GABAARs out of these cholesterol-rich domains.

Fluorescence-Based Assays for Molecular Interactions

Fluorescence-based assays are vital for studying the binding of this compound to its target receptors and for measuring the functional consequences of this interaction in real-time.

Fluorescent Ligand Binding: A fluorescently labeled version of this compound can be used to directly visualize binding to cells expressing GABAARs. Techniques like fluorescence microscopy or flow cytometry could quantify the extent of binding and determine if it is displaced by known GABAAR agonists or antagonists.

Functional Assays: The interaction of this compound with the GABAAR ion channel can be assessed using functional assays. One such method is the Yellow Fluorescent Protein (YFP)-based assay . mdpi.com In this system, cells are engineered to express a YFP that is sensitive to halide ions, along with the GABAAR. Activation of the GABAAR channel leads to an influx of iodide ions, which quenches the YFP fluorescence. mdpi.com This method allows for the high-throughput screening and characterization of compounds that modulate GABAAR activity, and it could be used to determine if this compound acts as an agonist, antagonist, or allosteric modulator of the receptor. mdpi.com

This table outlines advanced imaging techniques applicable to this compound research.

| Technique | Principle | Application to this compound | Expected Insights |

| dSTORM/PALM | Stochastic activation and localization of single fluorescent molecules. | Imaging of fluorescently-tagged this compound in neurons. | High-resolution mapping of the conjugate's subcellular location; determining co-localization with GABAARs and lipid rafts. |

| Live-cell Imaging | Time-lapse microscopy of fluorescently labeled molecules in living cells. | Tracking the movement of this compound on the cell surface upon stimulation. | Reveals the dynamics of the conjugate's interaction with membrane domains and receptors. |

| YFP-based Quench Assay | Measuring GABAAR-mediated ion influx by the quenching of a halide-sensitive fluorescent protein. | Assessing the functional effect of this compound on GABAAR channel activity. | Determines if the conjugate activates, inhibits, or modulates the receptor's function. |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches provide powerful predictive tools for understanding the molecular-level interactions of this compound with its biological targets. Molecular dynamics (MD) simulations and docking studies can model how the conjugate binds to receptors and how it behaves within a cell membrane, offering insights that are often difficult to obtain through experimental methods alone.

Characterization of Cholesteryl Binding Sites

The cholesterol moiety of this compound is expected to play a key role in its interaction with membrane proteins. Many membrane proteins, including GABAARs, are known to have their function modulated by membrane cholesterol. Computational studies have been employed to identify specific cholesterol-binding sites on the transmembrane domains of GABAARs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies using the known structures of GABAARs can predict how the cholesteryl portion of the conjugate might fit into specific "hot spots" on the receptor's surface. These studies have identified several potential cholesterol-binding cavities at the interfaces between the receptor's subunits.

Identification of Consensus Motifs: Some studies have identified specific amino acid sequences, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif, that are favorable for cholesterol binding. nih.gov Computational models of GABAARs can be scanned for such motifs to predict likely interaction sites for the cholesteryl group of the conjugate.

Simulation of Membrane-Protein Interactions

MD simulations can model the dynamic behavior of this compound within a realistic cell membrane environment and its interaction with embedded proteins like the GABAAR.

Membrane Insertion and Orientation: Simulations can predict how this compound inserts into a lipid bilayer, its preferred orientation, and its effect on local membrane properties such as thickness and fluidity. The cholesterol tail would be expected to anchor the molecule within the hydrophobic core of the membrane, while the more polar GABA headgroup would reside near the lipid-water interface.

Receptor-Ligand Dynamics: Unbiased MD simulations can be used to observe the spontaneous binding of cholesterol-like molecules to the GABAAR. These simulations provide a dynamic picture of the binding process and can help refine the static predictions from docking studies. By simulating the entire this compound-GABAAR-membrane system, researchers can investigate how the binding of the conjugate might influence the conformational changes in the receptor that lead to channel opening or closing, providing a mechanistic basis for its observed functional effects.

The following table summarizes computational approaches used in this compound research.

| Methodology | Objective | Specific Application | Predicted Outcome |

| Molecular Docking | Predict binding pose of a ligand to a protein. | Docking the cholesteryl moiety to the transmembrane domain of the GABAAR. | Identification of the most energetically favorable binding sites and key interacting amino acid residues. |

| Molecular Dynamics (MD) | Simulate the time-dependent behavior of a molecular system. | Simulating this compound within a lipid bilayer containing a GABAAR. | Elucidation of the conjugate's effect on membrane properties and its dynamic interaction with the receptor. |

| Homology Modeling | Constructing a 3D model of a protein based on a known homologous structure. | Building models of specific GABAAR subtypes for which no experimental structure exists. | Enables docking and simulation studies on a wider range of potential receptor targets for this compound. |

Lack of Publicly Available Research Hinders Functional Evaluation of this compound

A thorough review of scientific literature reveals a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, there is no retrievable data on the biochemical and cell-based assays that would be necessary for its functional evaluation.

The investigation into the analytical and methodological approaches for this compound research under section 6.4. Biochemical and Cell-Based Assays for Functional Evaluation could not be completed as no studies detailing such assays for this specific compound have been published. While general methods exist for the analysis of cholesterol, cholesteryl esters, and the activity of GABAergic compounds, the application of these techniques to the novel conjugate, this compound, has not been documented in accessible scientific literature.

Consequently, the creation of detailed research findings, including data tables on the functional evaluation of this compound, is not possible at this time. The scientific community awaits future research that may shed light on the biochemical properties and cellular effects of this compound. Without such foundational studies, any discussion of its functional evaluation would be purely speculative.

Future Directions and Emerging Research Avenues for Cholesteryl Gaba Conjugates

Elucidating Undiscovered Biological Roles of Cholesteryl GABA

Initial studies have demonstrated that this compound can cross the blood-brain barrier and subsequently release GABA, leading to depressive effects on motor activity. nih.gov The inhibitory action of this compound on the discharge of hippocampal pyramidal cells has also been documented, an effect that is notably more prolonged than that of GABA alone. nih.gov These findings suggest that the primary role of this conjugate is that of a prodrug. However, the full spectrum of its biological activities remains to be explored.

Future research should focus on whether the intact this compound molecule possesses any intrinsic biological activity beyond being a mere carrier for GABA. Given the integral role of cholesterol in membrane structure and function, particularly in the formation of lipid rafts which are crucial for the localization and function of neurotransmitter receptors, it is plausible that this compound could directly interact with and modulate neuronal membranes. youtube.combiorxiv.orgnih.gov Investigations could explore its influence on membrane fluidity, the integrity of lipid rafts, and the conformation of membrane-bound proteins, including the GABA-A receptor itself. nih.govnih.gov

Table 1: Comparative Brain Uptake of GABA and its Esters

| Compound | Brain Uptake Increase (relative to GABA) |

|---|---|

| Linolenyl GABA | 2-fold |

| This compound | 25-fold |

| 1-Butyl GABA | 74-fold |

| Dexamethasone (B1670325) GABA | 81-fold |

Data sourced from Shashoua, V.E., et al. (1984). nih.gov

Advancements in Targeted Delivery Research Methodologies

The use of cholesterol as a moiety to enhance drug delivery is a well-established concept, with cholesterol-based carriers being employed for various therapeutic agents. researchgate.netnih.gov For this compound, the primary target is the central nervous system. Future research in targeted delivery should aim to refine this targeting and understand the mechanisms of uptake and distribution within the brain.

Advanced imaging techniques could be employed to track the journey of labeled this compound conjugates from the periphery into the brain and to specific cell types. This would help in understanding if the uptake is uniform across the brain or if there is preferential accumulation in certain regions or cell populations, such as neurons versus glial cells. Furthermore, the design of more complex delivery systems, such as liposomes or nanoparticles incorporating this compound, could offer another layer of targeting and controlled release. mdpi.comnih.gov These systems could be further functionalized with ligands that target specific receptors on brain endothelial cells or neurons to enhance specificity.

Table 2: Pharmacological Effects of this compound in Rodents

| Compound | Test | Observation |

|---|---|---|

| This compound | General motor activity in mice and rats | Dose-dependent depression of activity |

| 1-Butyl GABA | General motor activity in mice and rats | Inactive |

| Linolenyl GABA | General motor activity in mice and rats | Inactive |

| Dexamethasone GABA | General motor activity in mice and rats | Inactive |

Data sourced from Shashoua, V.E., et al. (1984). nih.gov

Exploration of Novel Conjugation Strategies

The initial synthesis of this compound involved the formation of an ester linkage between the carboxyl group of GABA and the hydroxyl group of cholesterol. nih.gov While effective, this represents a straightforward approach. The field of bioconjugation has advanced significantly, and future research could explore more sophisticated conjugation strategies.

This could involve the use of different linker technologies to modulate the stability of the conjugate and the rate of GABA release. For instance, linkers that are sensitive to specific enzymes enriched in the brain could be employed to ensure that GABA is released preferentially at its site of action. Additionally, the synthesis of N-acyl GABA conjugates with fatty acids has been reported, opening up the possibility of creating amide-linked this compound derivatives. nih.gov Exploring different linkage chemistries could lead to the development of conjugates with optimized pharmacokinetic and pharmacodynamic profiles. The conjugation of lipidic amino acids to various drugs has also been shown to improve their absorption and passage across the blood-brain barrier, providing a template for further derivatization of the GABA molecule before its conjugation to cholesterol. uq.edu.aunih.gov

Interdisciplinary Research with Membrane Biophysics and Neurobiology

The interplay between membrane cholesterol and the function of the GABA-A receptor is an area of active research. nih.govnih.gov Membrane cholesterol levels are known to influence the localization and function of these receptors. youtube.combiorxiv.org this compound, as a molecule that combines both the neurotransmitter and a key membrane component, is an ideal tool for interdisciplinary studies at the intersection of membrane biophysics and neurobiology.

High-resolution imaging and biophysical techniques could be used to study how the insertion of this compound into neuronal membranes affects the local lipid environment and, in turn, the function of nearby ion channels and receptors. Such studies could provide valuable insights into the molecular mechanisms by which membrane lipids regulate neuronal excitability. Furthermore, understanding how this compound interacts with and is metabolized by brain esterases will be crucial for predicting its therapeutic window and potential off-target effects. nih.gov This line of inquiry could not only lead to the development of better GABAergic therapeutics but also deepen our fundamental understanding of synaptic transmission.

Q & A

Q. How are Cholesteryl GABA derivatives synthesized and characterized in experimental settings?

this compound derivatives, such as cholesteryl myristate or palmitate, are synthesized via esterification reactions between cholesterol and carboxylic acid derivatives (e.g., myristic acid). Characterization involves:

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm molecular structure and purity .

- Chemical composition analysis (e.g., elemental analysis) to validate stoichiometry .

- Thermal analysis (DSC/TGA) to study phase transitions and stability, critical for understanding lipid behavior in biological systems .

Q. What analytical techniques are recommended for assessing the purity of this compound derivatives?

- High-Performance Liquid Chromatography (HPLC) : Used for separating cholesteryl esters from triglycerides and other lipid contaminants. Baseline resolution requires gradient elution with acetonitrile/dichloromethane .

- Thin-Layer Chromatography (TLC) : A preliminary method for rapid purity checks, though less sensitive than HPLC .

- Spectroscopic methods : UV-Vis or fluorescence spectroscopy to detect impurities with distinct absorption profiles .

Q. How should researchers design experiments to study this compound’s interaction with ion channels like GABAA receptors?

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-muscimol) to quantify binding affinity in vitro. Include controls for nonspecific binding (e.g., excess unlabeled ligand) .

- Electrophysiology : Patch-clamp techniques to measure ion flux in cells expressing recombinant GABAA receptors. Buffer composition (e.g., chloride ion concentration) must be standardized to avoid confounding results .

- Molecular docking simulations : Preliminary computational modeling to predict binding sites on receptor subunits (e.g., α1β2γ2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in lipid separation protocols for this compound analysis?

Contradictions often arise from incomplete resolution of cholesteryl esters and triglycerides in HPLC. Methodological solutions include:

- Hybrid ANN-GA optimization : Artificial Neural Networks (ANN) combined with Genetic Algorithms (GA) to refine HPLC parameters (e.g., flow rate, gradient slope) for improved separation .

- Internal standards : Spiking samples with heptadecanoic acid or tri-palmitin to normalize retention time variability .

- Multi-modal validation : Cross-verify results with ESI-MS/MS to confirm lipid identity when chromatographic resolution is suboptimal .

Q. What strategies optimize the stability of this compound derivatives in in vivo studies?

- Lipid nanoformulations : Encapsulation in liposomes or lipid nanoparticles to prevent enzymatic degradation in serum .

- Controlled delivery systems : Use of temperature-sensitive hydrogels for sustained release in target tissues .

- Stability assays : Long-term storage testing under varying pH and temperature conditions, with periodic HPLC monitoring of degradation products .

Q. How should experimental variables be controlled in studies investigating this compound’s role in membrane dynamics?

- Membrane model systems : Use synthetic lipid bilayers (e.g., DOPC/cholesterol mixtures) to isolate the effects of this compound on membrane fluidity .

- Environmental controls : Maintain consistent temperature (e.g., 37°C for physiological relevance) and ionic strength in buffer solutions .

- Blinding protocols : In functional assays (e.g., fluorescence anisotropy), ensure analysts are blinded to sample identity to reduce bias .

Q. What computational approaches are effective for predicting this compound’s interactions with lipid rafts?

- Molecular Dynamics (MD) simulations : Simulate lipid raft models (e.g., Lo/Ld phase coexistence) to study partitioning behavior of this compound .

- Free energy calculations : Use umbrella sampling or Metadynamics to quantify the energy barrier for this compound insertion into membranes .

- Machine learning : Train models on existing lipid-protein interaction datasets to predict novel binding partners .

Methodological Notes

- Confounding factors : Exclude participants/studies involving GABA-modulating drugs (e.g., benzodiazepines) unless explicitly part of the experimental design .

- Ethical considerations : For human lipid extraction (e.g., milk or plasma), obtain informed consent and anonymize donor data .

- Reproducibility : Document all protocol parameters (e.g., HPLC column type, gradient profile) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.